molecular formula C11H10ClNO3 B2882365 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic Acid CAS No. 869464-85-7

4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic Acid

Cat. No. B2882365
M. Wt: 239.66
InChI Key: ZHYKUDYDCHFXRN-UHFFFAOYSA-N
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Description

4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic Acid is a biochemical used for proteomics research . It has a molecular formula of C11H10ClNO3 and a molecular weight of 239.65 .


Molecular Structure Analysis

The InChI code for 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic Acid is 1S/C11H10ClNO3/c12-7-3-4-8(11(15)16)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16) . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic Acid is a solid at room temperature . It should be stored in a dark place, sealed, and dry .

Scientific Research Applications

Solid-State Chemistry and Crystal Engineering

Research on related compounds like 2-Chloro-4-nitrobenzoic acid explores the synthesis of molecular salts through crystal engineering approaches. These studies provide insights into the versatility of such compounds in forming molecular salts and cocrystals, highlighting their potential applications in solid-state chemistry. The occurrence of weak halogen bonds alongside strong hydrogen bonds in these structures demonstrates the importance of supramolecular synthons and halogen bond interactions in crystal stabilization (Oruganti et al., 2017).

Environmental Remediation

Studies on the oxidative degradation of chlorophenols at boron-doped diamond electrodes for wastewater treatment indicate the potential of related chlorinated compounds in environmental remediation. These findings suggest applications in treating polluted water through electrochemical methods, where complex oxidation reactions lead to the complete incineration of pollutants like 4-chlorophenol (Rodrigo et al., 2001).

Photocatalysis and Water Purification

Investigations into the purification of water using near-UV illuminated suspensions of titanium dioxide (TiO2) have shown that compounds like 4-chlorophenol can be mineralized efficiently under UV light. This process demonstrates the effectiveness of photocatalytic degradation of organic pollutants in water, offering a promising approach to water purification technologies (Matthews, 1990).

Supramolecular and Liquid Crystal Research

The study of supramolecular liquid crystal complexes with chlorine substitution reveals the impact of halogen atoms on the thermal and mesomorphic properties of such complexes. These findings provide a basis for the development of new materials with tailored thermal stability and phase behavior, which are critical for applications in display technologies and materials science (Alamro et al., 2021).

Advanced Oxidation Processes

Research on advanced oxidation processes based on the Cr(III)/Cr(VI) redox cycle for the degradation of organic pollutants offers insights into novel methods for environmental cleanup. These studies highlight the potential of using redox reactions for the efficient removal of contaminants from water, contributing to the development of sustainable wastewater treatment strategies (Bokare & Choi, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-7-3-4-8(11(15)16)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYKUDYDCHFXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic Acid

CAS RN

869464-85-7
Record name 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid
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